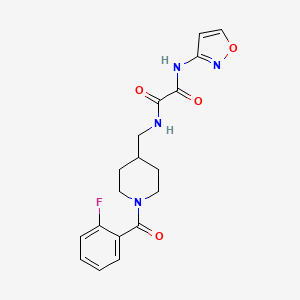
N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as FOXY-5, and it has been found to have a variety of biochemical and physiological effects that make it a promising candidate for further investigation.
Applications De Recherche Scientifique
Synthesis and Characterization :
- A study reported the synthesis of a compound similar to the one , using a click chemistry approach. This compound exhibited good thermal stability and was characterized by IR, NMR, MS studies, and X-ray diffraction analysis. It showed potential cytotoxic effects and was analyzed for its binding with human serum albumin to understand its pharmacokinetics nature for further biological application. The study also included molecular docking studies to elucidate insights into new molecules in carrier proteins (Govindhan et al., 2017).
Radiosynthesis for Imaging Purposes :
- Another study focused on labeling a similar compound with carbon-11 for in vivo imaging of the NR2B NMDA receptor system by positron emission tomography. This process demonstrated the compound's high affinity and selectivity for NR2B receptors (Labas et al., 2009).
Structural Exploration and Antiproliferative Activity :
- The antiproliferative activity of a structurally similar compound was evaluated. This compound was also characterized using various spectroscopic methods and X-ray diffraction studies. The study revealed the conformation of the compound and its intermolecular interactions (Prasad et al., 2018).
Evaluation as a COX2 Inhibitor :
- A compound structurally similar to the one was synthesized and found to be potent in selectively inhibiting COX2 over COX1. This discovery highlights the significance of these compounds in developing COX2-specific inhibitors for anti-inflammatory therapy (Srinivas et al., 2015).
Role in Binge Eating :
- A study investigated the effects of compounds including GSK1059865, a selective OX1R antagonist, in a binge eating model in rats. This study highlighted the role of OX1R mechanisms in binge eating, suggesting that antagonism at OX1R could be a novel pharmacological treatment for eating disorders (Piccoli et al., 2012).
Antimicrobial and Docking Properties :
- Another study synthesized a series of compounds and evaluated them for antimicrobial activity and docking properties. The study found that certain compounds showed good activity against Methicillin-resistant Staphylococcus aureus and other microbial strains (Anuse et al., 2019).
Conformational Analysis and Crystal Structure :
- The conformational analysis and crystal structure of a similar compound were studied, focusing on the piperidin ring's conformation in solution and solid states. This study provided insights into the stability and phase transitions of the compound (Ribet et al., 2005).
Potential Antipsychotic Properties :
- Research into conformationally restricted butyrophenones, including compounds with a 4-(6-fluorobenzisoxazolyl)piperidine moiety, indicated potential as antipsychotic agents. This study assessed their affinity for dopamine and serotonin receptors, as well as their antipsychotic potential and side effect risks (Raviña et al., 2000).
Mécanisme D'action
Target of Action
Similar compounds with an isoxazole ring have been found to exhibit affinity for serotonergic and dopaminergic receptors .
Mode of Action
It’s worth noting that isoxazole derivatives have been found to exhibit various pharmacological activities such as analgesic, anticonvulsant, antipsychotic, anticancer, and antimicrobial effects . These activities suggest that the compound may interact with its targets to modulate their function, leading to these therapeutic effects.
Biochemical Pathways
Given the broad range of activities exhibited by isoxazole derivatives, it can be inferred that multiple biochemical pathways might be influenced .
Pharmacokinetics
The design and development of new drugs with potential antimicrobial activity often involve the modification of the structure of existing drug molecules to improve pharmacokinetic differences .
Result of Action
One of the synthesized compounds showed antibacterial effect against staphylococcus aureus (mtcc 3160) at a concentration of 50 μg per well , suggesting that it may have a bactericidal or bacteriostatic effect.
Propriétés
IUPAC Name |
N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O4/c19-14-4-2-1-3-13(14)18(26)23-8-5-12(6-9-23)11-20-16(24)17(25)21-15-7-10-27-22-15/h1-4,7,10,12H,5-6,8-9,11H2,(H,20,24)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJHYUXEOMWZQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=NOC=C2)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dimethylphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2800768.png)
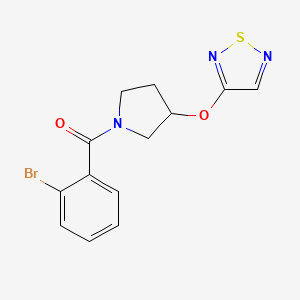
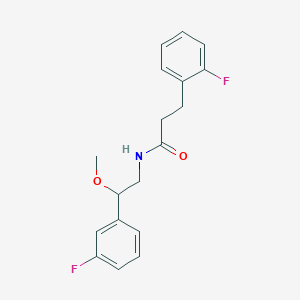
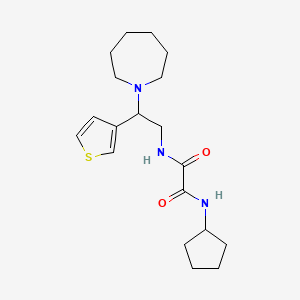
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2800776.png)

amino}acetamide](/img/structure/B2800779.png)
![2'-Methylspiro[1H-2-benzofuran-3,5'-piperidine];hydrochloride](/img/structure/B2800780.png)
![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2800781.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2800784.png)
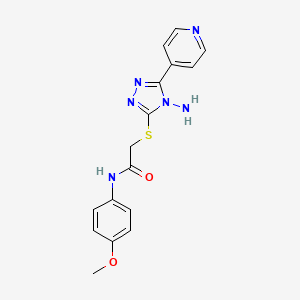
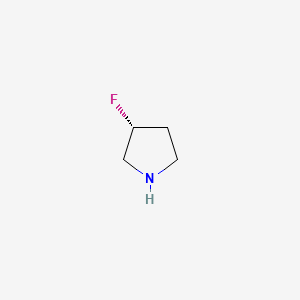

![[5-Amino-7-thia-1,9-diazatetracyclo[9.2.2.0~2,10~.0~4,8~]pentadeca-2(10),3,5,8-tetraen-6-yl](4-fluorophenyl)methanone](/img/structure/B2800790.png)